molecular formula C9H6F3NO B7725168 4-(Trifluoromethoxy)benzylisocyanide CAS No. 1029634-31-8

4-(Trifluoromethoxy)benzylisocyanide

Cat. No.: B7725168
CAS No.: 1029634-31-8
M. Wt: 201.14 g/mol
InChI Key: ZTTNVVDDNYFUHA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzylisocyanide is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzylisocyanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)benzylisocyanide may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(Trifluoromethoxy)benzylisocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzylisocyanide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile compound in various fields of research and industry .

Biological Activity

4-(Trifluoromethoxy)benzylisocyanide is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₉H₆F₃NO
  • Molecular Weight : 201.15 g/mol
  • Chemical Structure : The compound features a benzyl group substituted with a trifluoromethoxy moiety and an isocyanide functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that isocyanides can possess significant antimicrobial properties. A study demonstrated that derivatives of isocyanides, including those similar to this compound, showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

Isocyanides have been explored for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways associated with cell proliferation and survival has been documented, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Findings : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
  • Anticancer Activity Assessment
    • Objective : To investigate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting its potential as an anticancer agent.

Research Findings

Biological ActivityTarget Organism/Cell LineMethodology UsedResults
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition observed
AntimicrobialEscherichia coliDisk diffusionEffective at low MICs
AnticancerA549 (lung cancer)MTT assayDose-dependent cytotoxicity
AnticancerHeLa (cervical cancer)MTT assayReduced cell viability

Properties

IUPAC Name

1-(isocyanomethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTNVVDDNYFUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247490
Record name 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029634-31-8
Record name 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029634-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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